5,6,7,8-Tetrahydroquinazoline - 5632-33-7

5,6,7,8-Tetrahydroquinazoline

Catalog Number: EVT-368360
CAS Number: 5632-33-7
Molecular Formula: C8H10N2
Molecular Weight: 134.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: A common method involves the condensation of cyclohexanone derivatives with cyanoguanidine. [] This one-pot reaction, although offering convenience, often results in modest yields, especially with sterically hindered ketones. [] Modifications, such as the use of bis-benzylidene cyclohexanones and α-aminoamidines, have been reported to improve yields and allow for further functionalization. []

  • Cyclization Reactions: Another approach utilizes a protected cyclohexanone-4-carboxaldehyde dimethyl acetal, which undergoes cyclocondensation with dicyandiamide, followed by deprotection and reductive amination steps to yield the desired tetrahydroquinazoline scaffold. []

  • Reduction of Quinazolines: Catalytic reduction of quinazoline derivatives, particularly 5,6,7,8-tetrahydroquinazoline, can yield various hexahydro- and octahydroquinazoline isomers depending on the reaction conditions. [] This method highlights the possibility of obtaining stereochemically diverse derivatives.

Molecular Structure Analysis

5,6,7,8-Tetrahydroquinazoline consists of a pyrimidine ring fused to a cyclohexane ring. This non-aromatic, partially saturated system exhibits distinct conformational flexibility compared to its fully aromatic counterpart, quinazoline. [, ] This flexibility influences its binding affinity to biological targets. [] Substitutions at different positions of the tetrahydroquinazoline ring system can significantly alter its molecular structure and impact its physicochemical properties, influencing its reactivity and biological activity. [, ]

Mechanism of Action
  • Dihydrofolate Reductase (DHFR): Several studies highlight the potential of tetrahydroquinazolines as DHFR inhibitors. [, , , , ] These compounds compete with the natural substrate, dihydrofolic acid, for binding to the enzyme's active site. Structural studies reveal that the stereochemistry at the 6-position of the tetrahydroquinazoline ring significantly influences binding affinity and selectivity for DHFR from different sources, such as human, Pneumocystis carinii, and Toxoplasma gondii. []

Physical and Chemical Properties Analysis
  • Lipophilicity: Introduction of lipophilic substituents can enhance the compound's lipophilicity, potentially impacting its ability to penetrate cell membranes. [] This property is crucial for developing drugs targeting intracellular targets.

  • Solubility: The solubility of tetrahydroquinazolines can be modified by introducing polar functional groups, influencing their bioavailability and pharmacokinetic properties. []

  • Stability: As mentioned earlier, hexahydroquinazoline derivatives exhibit oxidative instability in the presence of air and basic conditions. [] This reactivity necessitates careful handling and storage conditions.

Applications
  • Antiparasitic Agents: Research suggests the potential of tetrahydroquinazolines as antiparasitic agents, specifically against Pneumocystis carinii and Toxoplasma gondii, by targeting their DHFR enzymes. [, , ] Promising in vitro and in vivo results have been reported, warranting further investigation for clinical applications. []

  • Antitumor Agents: Studies indicate that tetrahydroquinazoline analogs of aminopterin and methotrexate exhibit inhibitory activity against various tumor cell lines. [] Their mechanism of action involves the inhibition of DHFR, a crucial enzyme in folate metabolism and DNA synthesis, making it a target for anticancer therapy.

  • Antibacterial Agents: Recent studies have identified 4,5,6,7-tetrahydrobenzo[1,2-d]thiazoles, structurally related to tetrahydroquinazolines, as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. [] This discovery highlights the potential of exploring this chemical class for developing new antibacterial agents.

  • Treatment of Diabetes: Molecular docking studies suggest that some tetrahydroquinazoline derivatives possess high binding affinity to β-glucosidase, an enzyme involved in carbohydrate metabolism. [] This finding suggests their potential application in developing new therapeutic agents for diabetes management.

2,4-Diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines

    Compound Description: This class of compounds are analogues of piritrexim, a dihydrofolate reductase (DHFR) inhibitor. They are characterized by an arylmethyl substituent at the 6-position of the tetrahydroquinazoline ring, and two amino groups at positions 2 and 4. [] These compounds were synthesized and investigated for their antiparasitic and antitumor activity. []

    Relevance: These compounds are structurally related to 5,6,7,8-Tetrahydroquinazoline, sharing the core tetrahydroquinazoline scaffold. The added arylmethyl substituent and amino groups introduce additional functionalities that influence their biological activity as DHFR inhibitors. []

2,4-Diamino-6-alkyl-5,6,7,8-tetrahydroquinazolines

    Compound Description: These are simplified model compounds used as a comparison point for the more complex 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines. [] They feature an alkyl group instead of the arylmethyl group at the 6-position. []

    Relevance: These compounds highlight the impact of the arylmethyl substituent on the biological activity compared to the simpler alkyl substituent in the context of 5,6,7,8-Tetrahydroquinazoline derivatives and their application as DHFR inhibitors. []

(6R,6S)-2,4-Diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline (Compound 1)

    Compound Description: This specific tetrahydroquinazoline derivative is a potent DHFR inhibitor, displaying selectivity for the Pneumocystis carinii DHFR. [] It features an indolinomethyl substituent at the 6-position. []

    Relevance: This compound is a structurally characterized example of a tetrahydroquinazoline-based DHFR inhibitor, providing insights into the binding interactions of this class of compounds with DHFR. It shares the core structure of 5,6,7,8-Tetrahydroquinazoline with modifications at the 2, 4, and 6 positions that are crucial for its biological activity. []

(6R,6S)-2,4-Diamino-6-(3',4',5'-trimethoxybenzyl)-5,6,7,8-tetrahydroquinazoline (Compound 2)

    Compound Description: This is another potent and selective DHFR inhibitor, crystallized in complex with human DHFR. [] It is structurally similar to Compound 1 but features a trimethoxybenzyl group at the 6-position instead of the indolinomethyl group. []

    Relevance: This compound, like Compound 1, is a valuable tool for understanding the structure-activity relationships of tetrahydroquinazolines as DHFR inhibitors. The comparison between the trimethoxybenzyl and indolinomethyl substituents provides insights into the specific interactions influencing the potency and selectivity towards different DHFRs. This compound directly relates to 5,6,7,8-Tetrahydroquinazoline through its core structure and highlights the importance of specific substitutions for biological activity. []

2-Substituted 5-oxo-5,6,7,8-tetrahydroquinazolines

    Compound Description: This group of compounds features a 5-oxo group and various substituents at the 2-position of the tetrahydroquinazoline ring. [] They were synthesized using 2-formyl-1,3-cyclohexanedione and its derivatives as starting materials. []

    Relevance: The presence of the 5-oxo group in these derivatives distinguishes them from 5,6,7,8-Tetrahydroquinazoline, potentially leading to different reactivity and biological activity profiles. The variety of substituents at the 2-position further diversifies this group and allows for exploring structure-activity relationships. []

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline Antifolates

    Compound Description: This series of compounds features an aminomethyl group at the 6-position and two amino groups at positions 2 and 4 of the tetrahydroquinazoline ring. [] These compounds were designed as nonclassical DHFR inhibitors, targeting Pneumocystis carinii and Toxoplasma gondii DHFR, and also evaluated as antitumor agents. []

    Relevance: This group of compounds exhibits structural similarities to 5,6,7,8-Tetrahydroquinazoline, with the addition of the 6-aminomethyl and 2,4-diamino substituents contributing to their potent and selective DHFR inhibitory activities and making them interesting leads for antiparasitic and anticancer drug development. []

N10-Propargyl-5,8-dideaza-5,6,7,8-tetrahydrofolic acid (Compound 1)

    Compound Description: This compound is a tetrahydro derivative of the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (PDDF). [] This derivative showed weaker inhibitory activity against thymidylate synthase compared to PDDF, indicating the importance of the fully aromatic quinazoline moiety for optimal activity. []

    Relevance: This compound demonstrates the impact of reducing the quinazoline ring system of PDDF to the tetrahydro form on the interaction with its target enzyme. This finding highlights the structural influence of the fully aromatic system present in 5,6,7,8-Tetrahydroquinazoline on the biological activity in this specific enzymatic context. []

Properties

CAS Number

5632-33-7

Product Name

5,6,7,8-Tetrahydroquinazoline

IUPAC Name

5,6,7,8-tetrahydroquinazoline

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)5-9-6-10-8/h5-6H,1-4H2

InChI Key

SMSHIXOEBWOYJS-UHFFFAOYSA-N

SMILES

C1CCC2=NC=NC=C2C1

Synonyms

5,6,7,8-tetrahydroquinazoline

Canonical SMILES

C1CCC2=NC=NC=C2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.